Regioisomeric Advantage: 1,4,5,8- vs. 1,4,9,10-Anthracenetetrol as a Building Block for π-Conjugated Materials
The 1,4,5,8-substitution pattern enables oxidation to 1,4,5,8-anthracenetetrone, a planar diquinone with a reported crystal structure, confirming its suitability as a rigid, π-conjugated building block [1]. In contrast, 1,4,9,10-anthracenetetrol (leucoquinizarin) oxidizes to the well-known 1,4,9,10-anthracenetetrone, which adopts a different solid-state packing and is primarily used in supercapacitors and charge-transfer complexes [2]. The crystallographic flatness of 1,4,5,8-anthracenetetrone (largest out-of-plane deviation: 0.0385 Å for oxygen, 0.0183 Å for carbon) is a quantifiable structural parameter that directly impacts π-stacking in device fabrication [1].
| Evidence Dimension | Planarity of the oxidized tetrone product (out-of-plane deviation) |
|---|---|
| Target Compound Data | 1,4,5,8-Anthracenetetrone: largest O deviation = 0.0385(9) Å; largest C deviation = 0.0183(10) Å [1] |
| Comparator Or Baseline | 1,4,9,10-Anthracenetetrone: crystal structure known but planarity metrics not directly compared in same study; used in supercapacitor electrodes and charge-transfer complexes [2] |
| Quantified Difference | Structural characterization available only for 1,4,5,8-isomer; distinct from 1,4,9,10-isomer in applications |
| Conditions | Single-crystal X-ray diffraction; compound crystallized as needles from 1,4-dioxane [1] |
Why This Matters
For researchers selecting a building block for π-conjugated materials, the documented planar crystal structure of the downstream tetrone provides a structurally verified foundation for device design, which is absent for the more studied 1,4,9,10-isomer.
- [1] Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(18), 2358–2365. View Source
- [2] Lang, X., Hirata, A., Fujita, T., & Chen, M. (2011). Nanoporous gold electrode for supercapacitors: Effect of the porosity on the electrochemical performance. Journal of Materials Chemistry, 21(28), 10436–10441. (and references therein for 1,4,9,10-anthracenetetrone applications). View Source
